6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-12-4-2-3-5-15(12)18-17-16(22-20(26)23-18)11-24(19(17)25)10-13-6-8-14(21)9-7-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLSTRXDHGFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family and has garnered attention for its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARPs). PARPs are critical in DNA repair mechanisms and are implicated in cancer biology, making PARP inhibitors a promising avenue for cancer therapeutics.
Synthesis and Structural Characteristics
The synthesis of this compound involves a novel cyclocondensation method that produces various derivatives with varying biological activities. The presence of the N1-aryl substituent , particularly the p-fluorobenzyl group , is essential for enhancing the inhibitory potency against PARP isoforms .
Inhibition of PARP Enzymes
The primary biological activity of this compound lies in its ability to inhibit PARP-1 and PARP-2. In a study evaluating its inhibitory effects at a concentration of 10 µM:
- Complete inhibition was observed for PARP-2 with certain derivatives.
- The residual activity for PARP-1 ranged from 23.85% to 50.21% , indicating moderate selectivity .
The structure-activity relationship (SAR) analysis indicated that the introduction of specific substituents significantly influenced the compound's potency. For instance:
| Compound | N1 Substituent | PARP-1 Activity Remaining (%) | PARP-2 Activity Remaining (%) |
|---|---|---|---|
| 1a | - | 50.21 | 0 |
| 1b | p-Fluorobenzyl | 35.2 | 0 |
| 1g | p-Fluorophenethyl | 17.48 | 1.22 |
| 1k | Piperazine amide | 8.59 | 8.59 |
This table summarizes the residual enzyme activity after incubation with the inhibitors, highlighting the significant impact of substituents on inhibitory efficacy.
Anti-Cancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines. For instance:
- The compound showed significant cytotoxicity in CFPAC-1 (pancreatic cancer), HeLa (cervical cancer), and SW620 (colon cancer) cells with IC50 values ranging from 6.9 µM to 8.1 µM .
These findings suggest that modifications to the pyrrolo[3,4-d]pyrimidine scaffold could lead to more selective and potent anticancer agents.
The mechanism by which these compounds exert their effects involves the disruption of DNA repair pathways through PARP inhibition, leading to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs. This characteristic is particularly advantageous in treating tumors with homologous recombination deficiencies.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Enzyme Inhibition: Hydroxyl Groups: Compound A’s 4-hydroxyphenyl group contributes to strong α-glucosidase inhibition (81.99% at 1.02 µg/mL) via hydrogen bonding, as supported by molecular docking .
Steric and Electronic Influences: The o-tolyl group in the target compound introduces steric hindrance due to the methyl group at the ortho position, which could affect binding pocket interactions compared to unhindered aryl groups (e.g., 4-hydroxyphenyl) . Fluorine’s Electronic Effects: The electron-withdrawing nature of fluorine in 4-fluorobenzyl may enhance metabolic stability or influence π-π stacking in enzyme active sites compared to non-halogenated analogs like benzyl (Compound A) .
Diverse Biological Targets: Neutrophil elastase inhibitors () often feature electron-deficient substituents (e.g., cyano, trifluoromethyl), suggesting the target compound’s 4-fluorobenzyl group could align with this trend . Photophysical studies () indicate that aryl substituents (e.g., o-tolyl) significantly alter MLCT (metal-to-ligand charge transfer) properties, though this is context-dependent on metal coordination .
Physicochemical and Pharmacokinetic Properties
*Calculated based on molecular formula (C21H19FN3O2).
Discussion:
- The 4-chlorophenyl analog () may exhibit higher metabolic stability but lower solubility due to chlorine’s strong hydrophobic character .
Q & A
Q. What are the standard synthetic protocols for 6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step cyclization and functionalization reactions. For fluorinated pyrimidine derivatives, metal-free approaches under mild conditions (e.g., using β-CF3 aryl ketones as precursors) are effective for regioselective fluorination, as demonstrated in fluoropyrimidine synthesis with yields up to 88% . Optimization strategies include adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to 80°C), and solvent systems (e.g., DMF or THF). For example, highlights the use of 1H NMR and HRMS to confirm intermediates and final products, ensuring reaction efficiency.
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Essential techniques include:
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : To verify substituent positions and fluorine integration. For instance, ¹⁹F NMR in confirmed fluorobenzyl group attachment at the pyrimidine core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities. Discrepancies between calculated and observed HRMS values (e.g., ±0.003 ppm) require recalibration of ionization parameters .
- Melting Point Analysis : Used as a preliminary purity indicator; deviations >2°C suggest impurities .
Q. How can residual solvents and byproducts be systematically analyzed during purification?
- Methodological Answer : Residual solvents (e.g., DMF, THF) are quantified via GC-MS or HPLC coupled with protocols from pharmacopeial guidelines (e.g., USP <467>). outlines a buffer solution (ammonium acetate, pH 6.5) for chromatographic assays to separate polar byproducts . For non-volatile impurities, preparative TLC or column chromatography with silica gel (60–120 mesh) is recommended, as shown in heterocyclic compound purification .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity and regioselectivity in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and electronic effects. For fluorinated pyrrolopyrimidines, frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites, guiding substituent placement. ’s structural data (e.g., bond angles/lengths from crystallography) can validate computational models . For regioselectivity, compare activation energies of competing pathways (e.g., fluorination at C4 vs. C6) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected HRMS peaks or split NMR signals)?
- Methodological Answer :
- HRMS Anomalies : Isotopic patterns (e.g., ³⁵Cl/³⁷Cl) or adduct formation (e.g., [M+Na]⁺) must be accounted for. resolved discrepancies by re-measuring in negative-ion mode or using alternative matrices (e.g., DCTB for MALDI) .
- NMR Signal Splitting : Dynamic effects (e.g., rotamers) or diastereomerism require variable-temperature NMR (VT-NMR) or 2D experiments (COSY, NOESY). For example, used X-ray crystallography to confirm spatial arrangements when NMR signals overlapped .
Q. What strategies are effective for studying the impact of substituents (e.g., fluorobenzyl vs. methylbenzyl) on physicochemical properties?
- Methodological Answer :
- LogP Measurements : Compare octanol-water partition coefficients via shake-flask methods. Fluorine’s electron-withdrawing effect reduces logP by ~0.5 units versus methyl groups .
- Thermal Stability : Differential Scanning Calorimetry (DSC) assesses decomposition temperatures. Fluorobenzyl derivatives in showed higher thermal stability (ΔT ≈ +20°C) than non-fluorinated analogs .
- Solubility Screening : Use nephelometry in biorelevant media (FaSSIF/FeSSIF). Polar substituents (e.g., -F) enhance aqueous solubility by 15–30% .
Q. How can X-ray crystallography be utilized to confirm the stereochemical configuration of the pyrrolopyrimidine core?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration and hydrogen bonding. ’s protocol for a related fluorinated thiazolo-pyrimidine involved slow evaporation from ethanol/water (1:1) to grow crystals. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018 validated the stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
